ETHOXY(ETHYL)AMINE

Description

The exact mass of the compound Ethanamine, N-ethoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

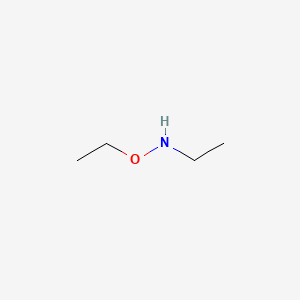

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-3-5-6-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUSVPKMWAMYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197151 | |

| Record name | Ethanamine, N-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-28-8 | |

| Record name | N-Ethoxyethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC223100 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, N-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHOXYETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66M8GP6FPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Structure of Ethoxy(ethyl)amine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of ethoxy(ethyl)amine, with a primary focus on N-ethoxyethanamine hydrochloride (CAS No. 287100-34-9). Due to the limited availability of data for the free base, this guide also presents a detailed analysis of its structural isomer, 2-ethoxyethylamine (CAS No. 110-76-9), to provide a thorough comparative context for researchers. This document includes tabulated quantitative data, detailed experimental protocols for synthesis, and structural representations. A logical diagram illustrating the relationship between these isomers and a representative synthetic pathway is also provided.

Introduction

This compound and its related isomers are valuable chemical entities in various scientific domains, including medicinal chemistry, polymer science, and as intermediates in organic synthesis. Their bifunctional nature, possessing both an ether and an amine group, imparts unique chemical characteristics that are of significant interest to researchers and drug development professionals. This guide aims to consolidate the available technical information on N-ethoxyethanamine and its isomer, 2-ethoxyethylamine, to facilitate their application in research and development.

Chemical Structure and Identification

The term "this compound" can be ambiguous. This guide clarifies the structures of the most relevant isomers.

-

N-ethoxyethanamine: In this isomer, an ethoxy group and an ethyl group are attached to the same nitrogen atom. It is commonly available as its hydrochloride salt.

-

2-ethoxyethylamine: This is a primary amine with an ethoxy group on the second carbon of the ethyl chain.

Structural Information

| Identifier | N-ethoxyethanamine hydrochloride | 2-ethoxyethylamine |

| CAS Number | 287100-34-9 | 110-76-9[1][2] |

| IUPAC Name | N-ethoxyethanamine;hydrochloride | 2-ethoxyethanamine[2] |

| Molecular Formula | C4H12ClNO | C4H11NO[1][2] |

| SMILES | CCNOCC.Cl | CCOCCN[2] |

| InChI | InChI=1S/C4H11NO.ClH/c1-3-5-6-4-2;/h5H,3-4H2,1-2H3;1H | InChI=1S/C4H11NO/c1-2-6-4-3-5/h2-5H2,1H3[2] |

| InChI Key | ZASOFMFAGALONO-UHFFFAOYSA-N | BPGIOCZAQDIBPI-UHFFFAOYSA-N[2] |

Physicochemical Properties

The following tables summarize the key physicochemical properties of N-ethoxyethanamine hydrochloride and 2-ethoxyethylamine.

Tabulated Physical and Chemical Properties

Table 1: Physical Properties

| Property | N-ethoxyethanamine hydrochloride | 2-ethoxyethylamine |

| Molecular Weight | 125.6 g/mol | 89.14 g/mol [2] |

| Appearance | - | Colorless to almost colorless clear liquid[3] |

| Boiling Point | - | 105 °C[4] |

| Melting Point | - | - |

| Density | - | 0.85 g/cm³[4] |

| Refractive Index | - | 1.41[4] |

| Solubility | - | Completely miscible in water, ether, and ethanol[4] |

| Vapor Pressure | - | 31.2 hPa at 24.6 °C[4] |

| pKa | - | 6.26 (+1) at 25 °C[4] |

Table 2: Spectroscopic Data

| Spectroscopic Data | N-ethoxyethanamine hydrochloride | 2-ethoxyethylamine |

| ¹H NMR | Data not readily available. | - |

| ¹³C NMR | Data not readily available. | - |

| Mass Spectrum | Data not readily available. | Available through the NIST WebBook[1] |

| IR Spectrum | Data not readily available. | Available through PubChem[2] |

Experimental Protocols

Detailed experimental procedures are crucial for the practical application of these compounds.

Synthesis of 2-ethoxyethylamine

A common method for the synthesis of 2-ethoxyethylamine is the reductive amination of 2-ethoxyethanol.[5][6]

Objective: To synthesize 2-ethoxyethylamine from 2-ethoxyethanol.

Materials:

-

2-ethoxyethanol

-

Ammonia

-

Hydrogen gas

-

Cu-Co/Al₂O₃-diatomite catalyst

-

Fixed-bed reactor

-

Preheater

-

Condenser

-

Gas-liquid separator

-

Distillation column

-

The Cu-Co/Al₂O₃-diatomite catalyst is loaded into a fixed-bed reactor.

-

2-ethoxyethanol is pumped into a preheater.

-

Ammonia and hydrogen gas are introduced into the preheater and mixed with the 2-ethoxyethanol.

-

The mixture is preheated and vaporized before entering the fixed-bed reactor.

-

The reaction is carried out under elevated pressure and temperature.

-

The reaction mixture exiting the reactor is cooled in a condenser.

-

The condensed mixture is passed through a gas-liquid separator.

-

The liquid phase, containing 2-ethoxyethylamine, unreacted starting materials, and byproducts, is purified by distillation.

-

The gaseous phase, containing excess ammonia and hydrogen, can be recycled.

Logical Relationships and Synthetic Pathways

The following diagram illustrates the structural isomerism between N-ethoxyethanamine and 2-ethoxyethylamine, and a simplified synthetic pathway to 2-ethoxyethylamine.

Caption: Isomeric relationship and a synthetic route to 2-ethoxyethylamine.

Applications in Research and Development

N-ethoxyethanamine hydrochloride and its isomers serve as versatile building blocks in organic synthesis. Their applications include:

-

Medicinal Chemistry: The amine functionality allows for the introduction of this moiety into larger molecules, which is a common strategy in the design of new pharmaceutical agents.

-

Polymer Chemistry: These compounds can be used as monomers or additives in polymerization reactions to modify the properties of the resulting polymers.

-

Agrochemicals: 2-ethoxyethylamine is used as an intermediate in the manufacturing of certain agrochemicals.[7]

Safety and Handling

2-ethoxyethylamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated area away from heat and ignition sources.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and synthesis of N-ethoxyethanamine hydrochloride and its isomer, 2-ethoxyethylamine. By presenting the available data in a structured and accessible format, this guide aims to support the work of researchers, scientists, and drug development professionals in their utilization of these important chemical compounds. The clarification of the isomeric structures and the provision of a representative synthetic protocol will be particularly valuable for practical applications in the laboratory and in process development.

References

- 1. 2-Ethoxyethylamine [webbook.nist.gov]

- 2. Ethoxyethylamine | C4H11NO | CID 66970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethoxyethylamine 110-76-9 | TCI AMERICA [tcichemicals.com]

- 4. 2-Ethoxyethylamine CAS#: 110-76-9 [m.chemicalbook.com]

- 5. CN101328130B - Preparation of 2-ethoxy ethyl amine - Google Patents [patents.google.com]

- 6. CN101328130A - Preparation of 2-ethoxy ethyl amine - Google Patents [patents.google.com]

- 7. N-Ethylhydroxylamine hydrochloride | C2H8ClNO | CID 10219386 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Ethoxyethylamine from 2-Ethoxyethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-ethoxyethylamine from 2-ethoxyethanol, a crucial transformation for the production of various fine chemicals and pharmaceutical intermediates. The primary and most industrially relevant method is the direct catalytic amination of 2-ethoxyethanol. This process, often referred to as "borrowing hydrogen" or "hydrogen autotransfer," offers a green and efficient route to the desired amine.

Core Synthesis Pathway: Catalytic Amination

The conversion of 2-ethoxyethanol to 2-ethoxyethylamine is achieved through a reductive amination process where the alcohol is reacted with ammonia in the presence of a heterogeneous catalyst and hydrogen. The overall reaction is as follows:

CH₃CH₂OCH₂CH₂OH + NH₃ + H₂ → CH₃CH₂OCH₂CH₂NH₂ + H₂O

This transformation proceeds via a multi-step mechanism on the catalyst surface, involving the initial dehydrogenation of the alcohol to an aldehyde intermediate, which then reacts with ammonia to form an imine. The imine is subsequently hydrogenated to yield the final primary amine product.

dot

Figure 1: Catalytic amination pathway of 2-ethoxyethanol.

Comparative Data of Synthesis Parameters

The following table summarizes the key parameters for the synthesis of 2-ethoxyethylamine from 2-ethoxyethanol based on available literature, primarily from industrial-scale processes which can be adapted for laboratory synthesis.

| Parameter | Value/Range | Catalyst System | Source |

| Temperature | 100 - 360 °C | Cu-Co/Al₂O₃-diatomaceous earth | [1][2] |

| Pressure | Atmospheric to 4.5 MPa | Cu-Co/Al₂O₃-diatomaceous earth | [1][2] |

| Catalyst Composition | Cu (1.0-30.0%), Co (1.0-50.0%), with promoters (Ru, Mg, Cr) on Al₂O₃-diatomaceous earth support | Cu-Co/Al₂O₃-diatomaceous earth | [1][2] |

| Reactant Molar Ratio (NH₃:Alcohol) | 3.0 - 12.5 | Cu-Co/Al₂O₃-diatomaceous earth | [1][2] |

| Reactant Molar Ratio (H₂:Alcohol) | 1.5 - 12.0 | Cu-Co/Al₂O₃-diatomaceous earth | [1][2] |

| Conversion Rate | High (specific values not detailed in public sources) | Cu-Co/Al₂O₃-diatomaceous earth | [1][2] |

| Selectivity | Good (specific values not detailed in public sources) | Cu-Co/Al₂O₃-diatomaceous earth | [1][2] |

Detailed Experimental Protocol (Representative Laboratory Scale)

Materials:

-

2-Ethoxyethanol (≥99%)

-

Ammonia (anhydrous or concentrated aqueous solution)

-

Hydrogen gas (high purity)

-

Catalyst: e.g., Raney Nickel (activated) or a prepared Cu-Co/Al₂O₃ catalyst

-

Anhydrous solvent (e.g., dioxane or t-amyl alcohol, if not running neat)

-

Standard glassware for high-pressure reactions (e.g., Parr autoclave)

-

Apparatus for fractional distillation

Procedure:

-

Catalyst Activation (if required): For Raney Nickel, wash the commercial slurry with deionized water until the washings are neutral, followed by several washes with anhydrous ethanol or the reaction solvent. For a custom-prepared catalyst, a reduction step under a hydrogen stream at elevated temperature is typically required prior to use.

-

Reaction Setup: In a high-pressure autoclave, add the activated catalyst (e.g., 5-10 wt% relative to the 2-ethoxyethanol). Add 2-ethoxyethanol and the solvent (if used).

-

Introduction of Ammonia: Seal the autoclave and purge with nitrogen, followed by purging with hydrogen. Introduce ammonia into the reactor. The amount of ammonia should be in molar excess (e.g., 5-10 equivalents) to favor the formation of the primary amine and suppress the formation of the secondary amine by-product.

-

Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1-4 MPa).

-

Reaction: Heat the mixture to the reaction temperature (e.g., 150-250 °C) with vigorous stirring. Monitor the reaction progress by measuring the pressure drop (hydrogen consumption) and/or by taking samples for analysis (e.g., GC-MS). The reaction time can vary from a few hours to over 24 hours depending on the catalyst, temperature, and pressure.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.

-

Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can potentially be recycled.

-

Purification: The crude product is purified by fractional distillation. The unreacted 2-ethoxyethanol, water, and the desired 2-ethoxyethylamine are separated based on their boiling points.

dot

Figure 2: General experimental workflow for the synthesis.

Product Characterization Data

The identity and purity of the synthesized 2-ethoxyethylamine should be confirmed using standard analytical techniques.

| Property | Value |

| Chemical Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| Boiling Point | 105 °C |

| Density | 0.85 g/cm³ |

| Appearance | Colorless liquid |

| ¹H NMR | Spectra available in public databases |

| ¹³C NMR | Spectra available in public databases |

| Mass Spectrum | Spectra available in public databases |

Logical Relationships in Synthesis Strategy

The success of the synthesis of 2-ethoxyethylamine from 2-ethoxyethanol is dependent on several interconnected factors. The choice of catalyst is paramount, as it dictates the reaction conditions and influences both conversion and selectivity. The reaction parameters (temperature, pressure, and reactant ratios) must be carefully optimized to maximize the yield of the primary amine while minimizing the formation of by-products such as the secondary amine, bis(2-ethoxyethyl)amine.

dot

Figure 3: Interdependencies in the synthesis strategy.

This technical guide provides a comprehensive overview for the synthesis of 2-ethoxyethylamine from 2-ethoxyethanol. Researchers and professionals in drug development can use this information as a foundation for laboratory-scale synthesis and process optimization. Further investigation into novel catalyst systems and reaction conditions may lead to even more efficient and sustainable production methods.

References

physical properties of bis(2-ethoxyethyl)amine

An In-depth Technical Guide on the Physical Properties of Bis(2-ethoxyethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and logical diagrams to support research and development activities.

Core Physical and Chemical Properties

Bis(2-ethoxyethyl)amine is a secondary amine characterized by the presence of two ethoxyethyl groups attached to a central nitrogen atom. Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H19NO2 | [1] |

| Molecular Weight | 161.25 g/mol | [1][2] |

| CAS Number | 124-21-0 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 200 °C | [2] |

| Melting Point | -50 °C | |

| Density | 0.89 g/cm³ | |

| Refractive Index | 1.42 | |

| pKa | 8.62 ± 0.19 (Predicted) | |

| Flash Point | Not applicable | [3] |

| Solubility | Insoluble in water. | [4] |

Note: Solubility information is inferred from the properties of structurally similar compounds like bis(2-ethylhexyl)amine and the general nature of ethers and secondary amines.

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like bis(2-ethoxyethyl)amine.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is the distillation method.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle or Bunsen burner

-

Boiling chips

Procedure:

-

A sample of bis(2-ethoxyethyl)amine is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[5]

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.[5]

-

The flask is gently heated, and the liquid is brought to a boil.[5]

-

The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a constant temperature reading on the thermometer as the liquid condenses on the thermometer bulb and drips into the condenser.[5]

Determination of Melting Point

For substances that are solid at room temperature, the melting point is a key indicator of purity. Since bis(2-ethoxyethyl)amine has a very low melting point, this procedure would be conducted at sub-ambient temperatures.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes

-

Thermometer

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

A small amount of the solidified sample is introduced into a capillary tube.[6][7]

-

The capillary tube is placed in the melting point apparatus along with a thermometer.[6]

-

The sample is cooled well below its expected melting point and then slowly warmed.[8]

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample becomes liquid is recorded as the melting point range.[7][9]

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is accurately measured.[10]

-

A known volume of bis(2-ethoxyethyl)amine is added to the graduated cylinder, and the new total mass is measured.[10]

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.[10]

-

The density is calculated by dividing the mass of the liquid by its volume.[10]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is sensitive to temperature and the wavelength of light used.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium D-line source)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the bis(2-ethoxyethyl)amine sample are placed on the prism of the refractometer.[12]

-

The prism is closed, and the temperature is allowed to equilibrate, typically to 20°C or 25°C, using the circulating water bath.

-

The light source is turned on, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[12]

-

The refractive index is read directly from the instrument's scale.[12]

Logical and Signaling Pathway Diagrams

The following diagrams illustrate a general workflow for the physical characterization of a chemical and the inhibitory mechanism of bis(2-ethoxyethyl)amine on nitrate reductase.

Caption: A generalized workflow for the experimental determination of the physical properties of a chemical substance.

Caption: Proposed mechanism of nitrate reductase inhibition by bis(2-ethoxyethyl)amine.[2]

Biological Context: Nitrate Reductase Inhibition

Bis(2-ethoxyethyl)amine has been identified as an inhibitor of nitrate reductase.[2] The proposed mechanism suggests that it acts as a ligand for the enzyme, specifically nitrosamine reductase (NAR), binding to it and preventing the formation of carcinogenic nitrosamines.[2] This inhibitory action is significant in the context of drug development and toxicology, as the formation of nitrosamines from secondary amines and nitrite is a known health concern.[13] The ability of bis(2-ethoxyethyl)amine to block this enzymatic process highlights its potential for further investigation in therapeutic and preventative applications.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

References

- 1. fishersci.ca [fishersci.ca]

- 2. Bis(2-ethoxyethyl)amine | 124-21-0 | AAA12421 | Biosynth [biosynth.com]

- 3. N,N-Bis(2-ethoxyethyl)amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Bis(2-ethylhexyl)amine | C16H35N | CID 7791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

- 13. Drug interactions. II. Formation of nitrosamines from therapeutic drugs. Properties and kinetics of the formation of N-nitrosopropranolol from nitrite and the secondary amine propranolol hydrochloride. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility and Stability of Ethoxy(ethyl)amine Hydrochloride

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of ethoxy(ethyl)amine hydrochloride. This information is critical for researchers, scientists, and drug development professionals working with this compound.

Note on Chemical Identity: The term "this compound hydrochloride" can be ambiguous. It may refer to Ethoxyamine hydrochloride (O-Ethylhydroxylamine hydrochloride; CAS 3332-29-4) or N-ethoxyethanamine hydrochloride (CAS 287100-34-9). This guide will address the available information for both compounds, clearly distinguishing between them.

Part 1: Ethoxyamine Hydrochloride (O-Ethylhydroxylamine hydrochloride)

Chemical Details:

-

CAS Number: 3332-29-4

-

Molecular Formula: C₂H₇NO·HCl

-

Molecular Weight: 97.55 g/mol

Solubility Data

| Solvent | Solubility | Reference |

| Water | Easily soluble | |

| Ethanol | Soluble | |

| DMSO | Sparingly soluble | |

| Methanol | Slightly soluble |

Stability Profile

Ethoxyamine hydrochloride is known to be hygroscopic and requires specific storage conditions to maintain its integrity.

| Parameter | Observation | Reference |

| General Stability | Stable under recommended temperatures and pressures. | |

| Hygroscopicity | Hygroscopic. Exposure to moist air or water should be avoided. | |

| Incompatible Materials | Strong oxidizing agents. | |

| Hazardous Decomposition | Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride. | |

| Storage Recommendations | Store in a cool, dry, well-ventilated area in a tightly sealed container. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended. |

Part 2: N-ethoxyethanamine hydrochloride

Chemical Details:

-

CAS Number: 287100-34-9

-

Molecular Formula: C₄H₁₁NO·HCl

-

Molecular Weight: 125.59 g/mol

Solubility and Stability Data

Specific solubility and stability data for N-ethoxyethanamine hydrochloride are limited in publicly accessible literature. However, its use in polymer and materials science suggests that it can contribute to enhanced stability and solubility of the resulting polymers. This is an indirect measure and does not describe the properties of the small molecule itself. Researchers should assume that, as an amine hydrochloride, it may be hygroscopic and should be handled accordingly.

Part 3: Experimental Protocols

Given the limited quantitative data, the following sections provide detailed, generalized methodologies for determining the solubility and stability of amine hydrochlorides like this compound hydrochloride.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the concentration of a saturated solution of the test compound in a given solvent at a controlled temperature.

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., water, ethanol, phosphate buffer at various pH)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (or other validated analytical method)

Procedure:

-

Add an excess amount of the this compound hydrochloride to a known volume of the solvent in a clear glass vial. The excess solid should be sufficient to ensure that saturation is maintained throughout the experiment.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

The solubility is calculated from the concentration of the diluted sample and the dilution factor.

Protocol 2: Forced Degradation and Stability-Indicating Method Development

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled chambers

-

Photostability chamber with controlled light and UV exposure

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of hydrochloric acid.

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified time.

-

Withdraw samples at various time points, neutralize with a base, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of sodium hydroxide.

-

Incubate at a controlled temperature (e.g., 60 °C).

-

Withdraw samples, neutralize with an acid, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with hydrogen peroxide solution.

-

Keep the mixture at room temperature or a slightly elevated temperature.

-

Withdraw samples at different time intervals and dilute for analysis.

-

-

Thermal Degradation:

-

Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70 °C).

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Keep control samples protected from light.

-

Analyze the exposed and control samples.

-

-

Analysis:

-

Analyze all stressed samples by a suitable stability-indicating method, typically HPLC with UV and/or mass spectrometric detection, to separate the parent compound from its degradation products.

-

The method should be validated to demonstrate specificity for the parent compound in the presence of degradants.

-

Part 4: Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for assessing solubility and stability.

This guide provides a foundational understanding of the solubility and stability of this compound hydrochloride based on available data and outlines the necessary experimental protocols for a more in-depth investigation. Researchers are encouraged to perform these detailed studies to generate the quantitative data required for their specific applications.

fundamental reaction mechanisms of ethoxy(ethyl)amine

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 2-Ethoxyethylamine

Introduction

2-Ethoxyethylamine, with the chemical formula C₄H₁₁NO, is a primary amine that also incorporates an ether functional group.[1] This bifunctional nature dictates its reactivity, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure consists of an ethyl group linked via an ether oxygen to an ethylamine moiety. This guide provides a detailed overview of the core reaction mechanisms of 2-ethoxyethylamine, focusing on the reactivity derived from its amine and ether groups. While specific kinetic and mechanistic studies on this particular molecule are sparse in publicly available literature, its reactivity can be thoroughly understood by examining the well-established principles governing primary amines and ethers.

Data Presentation

Quantitative data for 2-ethoxyethylamine is primarily available for its physical properties and specific industrial synthesis conditions.

Table 1: Physical and Chemical Properties of 2-Ethoxyethylamine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₁₁NO | [1] |

| Molecular Weight | 89.14 g/mol | [1] |

| CAS Number | 110-76-9 | [1] |

| Density | 0.85 g/cm³ | [2] |

| Refractive Index | 1.4080 to 1.4110 | [2] |

| Vapor Pressure | 31.2 hPa at 24.6°C | [2] |

| Water Solubility | Completely miscible |[2] |

Table 2: Industrial Synthesis Conditions via Reductive Amination

| Parameter | Condition | Reference |

|---|---|---|

| Raw Materials | 2-Ethoxyethanol, Ammonia, Hydrogen | [3] |

| Catalyst | Cu-Co/Al₂O₃-diatomite | [3] |

| Temperature | 100–250 °C | [4] |

| Pressure | 0.5–25 MPa | [4] |

| Process Type | Continuous fixed-bed reactor |[3][4] |

Core Reaction Mechanisms

The reactivity of 2-ethoxyethylamine is dominated by the lone pair of electrons on the nitrogen atom of the primary amine group, which makes it both a potent nucleophile and a moderate base. The ether linkage is comparatively stable but can undergo cleavage under harsh acidic conditions.

Reactions of the Amine Group

The primary amine is the most reactive site on the molecule. Its reactions are characteristic of nucleophilic primary amines.

a) Nucleophilic Alkylation

2-Ethoxyethylamine readily reacts with alkyl halides via a bimolecular nucleophilic substitution (S_N_2) mechanism. The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This reaction, however, is often difficult to control at the mono-alkylation stage. The resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to further alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts.[5]

b) Nucleophilic Acylation: Amide Formation

The reaction with acyl chlorides or acid anhydrides is a classic example of nucleophilic addition-elimination. This reaction is highly favorable and typically exothermic, yielding a stable N-substituted amide.[4][6] The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The amine attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the C=O π-bond and forming a tetrahedral intermediate.[6]

-

Elimination: The intermediate collapses, reforming the C=O double bond and eliminating the chloride ion as a leaving group. A second equivalent of the amine or another base then removes the proton from the nitrogen to yield the neutral amide product.[6]

Caption: Nucleophilic Acylation Mechanism.

c) Imine (Schiff Base) Formation

With aldehydes and ketones, 2-ethoxyethylamine undergoes a reversible, acid-catalyzed nucleophilic addition to form an imine (also known as a Schiff base).[7] The reaction requires a delicate pH balance; too little acid fails to protonate the hydroxyl intermediate for removal as water, while too much acid protonates the starting amine, rendering it non-nucleophilic.[7]

-

Nucleophilic Attack: The amine adds to the carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

-

Dehydration: The hydroxyl group is protonated by an acid catalyst to become a good leaving group (H₂O). Water is eliminated, forming a resonance-stabilized iminium ion.

-

Deprotonation: The iminium ion is deprotonated to give the final imine product.

Caption: Imine (Schiff Base) Formation Pathway.

d) Basicity and Salt Formation

As a primary amine, 2-ethoxyethylamine is a weak base and reacts readily with both inorganic and organic acids to form the corresponding 2-ethoxyethylammonium salts.[4] These salts are typically water-soluble, crystalline solids.

Reactions of the Ether Group

The ether linkage (C-O-C) is generally unreactive under neutral or basic conditions. However, it can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI, at elevated temperatures. The reaction proceeds via an S_N_2 mechanism where the halide ion acts as the nucleophile. Protonation of the ether oxygen makes it a better leaving group. The halide will attack the less sterically hindered ethyl group, leading to the formation of a haloalkane and an alcohol.

Potential Degradation Pathways

a) Oxidative Degradation

In the presence of oxygen, especially at elevated temperatures or in the presence of metal catalysts, amines can undergo oxidative degradation.[8] While specific studies on 2-ethoxyethylamine are not available, analogous amines are known to degrade into a complex mixture of smaller amines, aldehydes, carboxylic acids, and ammonia. This is a significant consideration in industrial applications where air may be present.

Experimental Protocols

The following protocol is based on the industrial synthesis method described for 2-ethoxyethylamine.

Protocol 1: Catalytic Synthesis of 2-Ethoxyethylamine from 2-Ethoxyethanol [3][4]

Objective: To synthesize 2-ethoxyethylamine via continuous reductive amination.

Materials:

-

2-Ethoxyethanol (Substrate)

-

Ammonia (Reagent)

-

Hydrogen (Reagent)

-

Cu-Co/Al₂O₃-diatomite catalyst

Equipment:

-

High-pressure fixed-bed reactor system

-

Preheater and vaporizer

-

Metering pumps

-

Condenser and gas-liquid separator

-

Distillation column for purification

Procedure:

-

Catalyst Bed Preparation: The fixed-bed reactor is packed with the Cu-Co/Al₂O₃-diatomite catalyst.

-

Reactant Feed: Liquid 2-ethoxyethanol is fed via a metering pump into a preheater. Simultaneously, gaseous ammonia and hydrogen are introduced into the preheater. The molar ratio of ammonia to alcohol is typically maintained between 2:1 and 8:1 to favor primary amine formation.[4]

-

Vaporization and Reaction: The mixture is preheated and vaporized before entering the fixed-bed reactor. The reactor is maintained at a temperature of 100-250°C and a pressure of 0.5-25 MPa.[4]

-

Condensation and Separation: The reaction effluent is cooled in a condenser, and the resulting mixture is passed through a gas-liquid separator.

-

Recycling and Purification: Unreacted hydrogen and ammonia from the gas phase are recycled back to the reactor feed. The liquid phase, containing 2-ethoxyethylamine, unreacted alcohol, water, and byproducts, is fed into a distillation column.

-

Product Isolation: Pure 2-ethoxyethylamine is isolated as the product from the distillation process. Unreacted 2-ethoxyethanol is recycled.

Caption: Industrial Synthesis Workflow.

Conclusion

The fundamental reaction mechanisms of 2-ethoxyethylamine are well-defined by the principles of amine and ether chemistry. Its primary amine group serves as a versatile nucleophilic and basic center, enabling a wide range of transformations including alkylation, acylation, and imine formation. The ether linkage provides stability but can be cleaved under specific, harsh conditions. This dual functionality makes 2-ethoxyethylamine a valuable building block for more complex molecules in various sectors of the chemical industry. Further research into the specific kinetics and thermodynamics of its reactions would provide deeper insights for process optimization and the development of novel synthetic applications.

References

- 1. 2-Ethoxyethylamine [webbook.nist.gov]

- 2. 2-Ethoxyethylamine CAS#: 110-76-9 [m.chemicalbook.com]

- 3. CN101328130A - Preparation of 2-ethoxy ethyl amine - Google Patents [patents.google.com]

- 4. chemcess.com [chemcess.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Oxidative degradation mechanisms for amines in flue gas capture [ouci.dntb.gov.ua]

Spectroscopic Analysis of Ethoxy(ethyl)amine Isomers: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic data for 2-ethoxyethylamine, a primary amine isomer of ethoxy(ethyl)amine. Due to the limited availability of experimental data for N-ethoxyethanamine, this document focuses on its readily characterizable isomer. This guide presents available quantitative nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables. Detailed experimental protocols for these spectroscopic techniques are also provided, along with a visual representation of the spectroscopic analysis workflow.

Introduction

This compound encompasses two structural isomers: N-ethoxyethanamine and 2-ethoxyethylamine. The characterization of these isomers is crucial for their identification and quality control in research and development. Spectroscopic techniques such as NMR, IR, and MS provide a comprehensive fingerprint of a molecule's structure. This guide focuses on the spectroscopic data of 2-ethoxyethylamine, for which experimental data is publicly available.

Spectroscopic Data of 2-Ethoxyethylamine

The following sections summarize the available spectroscopic data for 2-ethoxyethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

2.1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. The ¹H NMR spectrum of 2-ethoxyethylamine was recorded in deuterated chloroform (CDCl₃) at a frequency of 89.56 MHz.[1]

| Signal Assignment | Chemical Shift (δ, ppm) |

| -NH₂ | 1.40 |

| -CH₂-N | 2.85 |

| O-CH₂- | 3.48 |

| -CH₃ | 1.21 |

Note: The integration values correspond to the number of protons for each signal.

2.1.2. ¹³C NMR Spectroscopy

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₂-N | 37 - 45 |

| -O-CH₂- | 50 - 65 |

| -CH₃ | 10 - 15 |

| -CH₂-O- | ~70 |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups. While a specific peak table for 2-ethoxyethylamine is not provided, the characteristic absorption bands for primary amines and ethers are well-established.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group |

| N-H stretch (symmetric & asymmetric) | 3300 - 3500 (two bands) | Primary Amine |

| C-H stretch (aliphatic) | 2850 - 3000 | Alkane |

| N-H bend | 1590 - 1650 | Primary Amine |

| C-O stretch | 1000 - 1300 | Ether |

| C-N stretch | 1020 - 1250 | Aliphatic Amine |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of 2-ethoxyethylamine shows a prominent base peak and other characteristic fragments.[1][2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 30 | 100.0 | [CH₂NH₂]⁺ |

| 45 | 23.2 | [CH₃CH₂O]⁺ |

| 31 | 10.5 | [CH₂OH]⁺ |

| 44 | 7.3 | [C₂H₄N]⁺ |

| 29 | 6.2 | [C₂H₅]⁺ |

| 42 | 5.2 | [C₂H₂N]⁺ |

| 18 | 4.3 | [H₂O]⁺ |

| 89 | (not observed) | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for amines.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid amine sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest and place it in a liquid cell.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent-filled cell).

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the volatile amine sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like 2-ethoxyethylamine.

Caption: Workflow of Spectroscopic Data Acquisition and Analysis.

References

The Genesis of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Ethoxyamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyamine and its parent class of O-alkylhydroxylamines represent a fascinating and versatile group of chemical compounds that have carved a significant niche in both synthetic chemistry and the life sciences. Initially explored for their role in polymerization, their unique reactivity has led to their application as valuable intermediates in the synthesis of agrochemicals and, more recently, as promising scaffolds in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of ethoxyamine compounds, with a focus on providing researchers and drug development professionals with the detailed information necessary to leverage these molecules in their work.

Discovery and Historical Development

The story of ethoxyamine is intrinsically linked to the broader class of alkoxyamines . While simple hydroxylamine derivatives have been known for over a century, the specific exploration of alkoxyamines as a distinct functional group with unique properties began in the latter half of the 20th century. A pivotal moment in their history was the discovery in 1974 that alkoxyamines can undergo homolysis of the C-ON bond to generate a persistent nitroxyl radical and a transient alkyl radical.[1]

This discovery laid the groundwork for their most significant early application: Nitroxide-Mediated Polymerization (NMP) . In 1985, a patent was filed that detailed the crucial role of alkoxyamines as initiators in this controlled radical polymerization technique.[1][2] This breakthrough allowed for the synthesis of polymers with well-defined molecular weights and low polydispersity, a significant advancement in polymer chemistry.

While the initial focus was on materials science, the unique chemical properties of the ethoxyamine moiety soon attracted the attention of medicinal chemists. The O-alkyl hydroxylamine function is present in a number of natural and synthetic compounds with potent pharmacological actions.[3] This has led to a growing interest in their use as non-basic substitutes for amines in biologically active molecules and as components of bioisosteric groups.[3] More recently, their incorporation into peptides has been shown to induce and stabilize specific secondary structures like turns and helices.[3]

Synthesis of Ethoxyamine Compounds

The synthesis of ethoxyamine, typically in the form of its hydrochloride salt for stability and ease of handling, can be achieved through several routes.[4] Common strategies involve the O-alkylation of a hydroxylamine derivative.

General Synthetic Strategies

Two primary approaches for the synthesis of O-alkyl hydroxylamines are:

-

Electrophilic Amination of an Alcohol: This method involves the reaction of an alcohol with an electrophilic aminating agent.

-

Alkylation of a Protected Hydroxylamine: This is a more common approach where a suitable N-protected hydroxylamine derivative is alkylated, followed by a deprotection step.[3] A widely used protecting group is the phthalimide group, which can be removed by hydrazinolysis or methylaminolysis.[3]

A modern variation of this second approach involves solid-phase synthesis, which is amenable to the parallel synthesis of a diverse library of O-alkyl hydroxylamines.[3]

Detailed Experimental Protocol: Synthesis of Ethoxyamine Hydrochloride

The following protocol is a representative example of a common laboratory-scale synthesis of ethoxyamine hydrochloride.[5]

Materials:

-

N-Hydroxyphthalimide

-

Ethyl iodide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methylhydrazine

-

4M Hydrochloric acid in 1,4-dioxane

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate

-

Silica gel

Procedure:

-

N-Ethoxyphthalimide Synthesis:

-

Dissolve 500 mg of N-hydroxyphthalimide in 5 mL of DMF under an inert atmosphere (e.g., argon).

-

Slowly add 0.27 mL of ethyl iodide followed by 0.5 mL of DBU.

-

Stir the reaction mixture at 60 °C for 2 hours.

-

Cool the mixture to room temperature and quench the reaction by adding 2N hydrochloric acid.

-

Dilute with 20 mL of ethyl acetate, dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:5) as the eluent to yield N-ethoxyphthalimide.[5]

-

-

Deprotection and Salt Formation:

-

Dissolve the purified N-ethoxyphthalimide in 5 mL of dichloromethane.

-

Cool the solution to 0 °C and slowly add 0.11 mL of methylhydrazine.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Cool the solution back to 0 °C.

-

Collect the resulting solid by filtration.

-

To the filtrate, add 1 mL of a 4M solution of hydrochloric acid in 1,4-dioxane.

-

Collect the precipitated solid by filtration and dry to obtain ethoxyamine hydrochloride.[5]

-

Experimental Workflow for Ethoxyamine Hydrochloride Synthesis

Caption: A flowchart illustrating the two-step synthesis of ethoxyamine hydrochloride.

Physicochemical Properties of Ethoxyamine Hydrochloride

A clear understanding of the physicochemical properties of ethoxyamine hydrochloride is crucial for its proper handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 3332-29-4 | [4] |

| Molecular Formula | C₂H₈ClNO | [6] |

| Molecular Weight | 97.54 g/mol | |

| Appearance | White to light yellow crystalline powder or flakes | [4] |

| Melting Point | 128-133 °C | [4][7] |

| Solubility | Soluble in water | [4] |

| Storage | 2-8 °C, under inert gas (hygroscopic) | [4] |

Biological Activity and Applications in Drug Development

While initially recognized for their role in polymer chemistry, ethoxyamine and other O-alkylhydroxylamines have emerged as valuable tools in medicinal chemistry and drug discovery.

Role as Enzyme Inhibitors

A significant area of research is the development of O-alkylhydroxylamines as enzyme inhibitors. For instance, O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1) , a key enzyme in tryptophan metabolism that is implicated in tumor immune evasion.[8] These compounds are believed to act as mimics of the alkylperoxy transition or intermediate state of the enzyme's catalytic cycle.[8] The inhibition of IDO1 by these compounds has shown promise in preclinical cancer models, highlighting their therapeutic potential.[8]

Applications in Chemical Biology and Drug Design

The ethoxyamine moiety is increasingly being incorporated into drug candidates and biological probes. Its ability to form stable oxime linkages with aldehydes and ketones makes it a valuable tool for bioconjugation and the development of targeted drug delivery systems. Furthermore, its use as a non-basic amine isostere can be advantageous in modifying the pharmacokinetic and pharmacodynamic properties of drug molecules.[3]

Detailed Experimental Protocol: In Vitro IDO1 Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of an ethoxyamine compound against the IDO1 enzyme.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (cofactor)

-

Catalase

-

Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

-

Test compound (e.g., an O-alkylhydroxylamine) dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of all reagents and dilute them to the desired working concentrations in the assay buffer.

-

Enzyme Reaction:

-

In a 96-well plate, add the assay buffer, catalase, ascorbic acid, methylene blue, and L-tryptophan.

-

Add the test compound at various concentrations (typically a serial dilution). Include a positive control (known IDO1 inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Initiate the reaction by adding the recombinant IDO1 enzyme.

-

Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding TCA. This also serves to precipitate the protein.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent to the supernatant. This reagent reacts with kynurenine, the product of the IDO1-catalyzed reaction, to produce a colored product.

-

Incubate at room temperature for a short period (e.g., 10 minutes) to allow for color development.

-

-

Data Analysis:

-

Measure the absorbance of the colored product at the appropriate wavelength (e.g., 480 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

IDO1 Inhibition by O-Alkylhydroxylamines

Caption: Mechanism of IDO1 inhibition by O-alkylhydroxylamines, which act as mimics of a key reaction intermediate.

Future Perspectives

The journey of ethoxyamine compounds from a curiosity in polymer science to a valuable scaffold in drug discovery is a testament to the continuous evolution of chemical synthesis and its impact on the life sciences. The versatility of the ethoxyamine moiety, coupled with the development of more efficient and diverse synthetic routes, promises to expand its applications further. Future research will likely focus on:

-

Expansion of the Chemical Space: The synthesis and screening of novel ethoxyamine derivatives to identify new biological targets and therapeutic applications.

-

Development of Targeted Therapies: The use of ethoxyamine-based linkers in antibody-drug conjugates and other targeted delivery systems.

-

Elucidation of Mechanisms of Action: In-depth studies to understand the precise molecular interactions of ethoxyamine-containing drugs with their biological targets.

References

- 1. Labile alkoxyamines: past, present, and future - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. books.rsc.org [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Ethoxyamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. O-ethylhydroxylamine hydrochloride | C2H7NO.ClH | CID 76850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethoxyamine hydrochloride, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling precautions for ethoxy(ethyl)amine in the lab

An In-depth Technical Guide to the Safe Handling of Ethoxy(ethyl)amine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-Ethoxyethylamine, is a versatile primary amine used in various chemical syntheses within research and drug development.[1][2] Its utility is matched by its significant hazard profile, necessitating strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the essential precautions required for the safe laboratory use of this compound, focusing on its properties, handling procedures, emergency responses, and proper disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures. The primary hazards are:

-

Flammability: It is a highly flammable liquid and vapor.[1][3]

-

Corrosivity: It causes severe skin burns and eye damage.[1][3][4]

-

Toxicity: It is harmful if swallowed or in contact with skin.[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C4H11NO | [2][3][5] |

| Molecular Weight | 89.14 g/mol | [2][5] |

| Appearance | Colorless to yellow liquid | [1] |

| Odor | Amine-like | [1] |

| Boiling Point | 104 °C @ 760 mmHg | [1] |

| Flash Point | 20 °C (68 °F) | [1] |

| Autoignition Temperature | 265 °C (509 °F) | [1] |

| Explosion Limits | Lower: 1.9 Vol % Upper: 11.2 Vol % | [1] |

| Specific Gravity/Density | 0.851 | [1] |

| Solubility | Miscible in water | [1] |

| Vapor Pressure | 25 mbar @ 20 °C | [1] |

| pH | 11.9 (10% aqueous solution) | [1] |

Safe Handling and Storage

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[3][4] A certified chemical fume hood is mandatory for all operations involving this substance.[1]

-

Eye Wash and Safety Shower: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][3]

-

Ignition Sources: Eliminate all sources of ignition, including open flames, sparks, and hot surfaces.[1][3][4] Use explosion-proof electrical equipment.[3][4][6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification | Reference |

| Eye Protection | Chemical splash goggles. A face shield may be required for larger quantities or splash-prone procedures. | [1][3] |

| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | [1][3] |

| Skin and Body Protection | A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure. | [1][3] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if working in poorly ventilated areas. | [1] |

Handling Procedures

-

Do not breathe vapor, mist, or gas.[1]

-

Take precautionary measures against static discharge.[1][3][7]

-

Use only non-sparking tools.[1]

Storage

-

Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2]

-

Avoid contact with copper and its alloys.[2]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all exposures.[1]

| Exposure Route | First Aid Protocol | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1][2] |

| Ingestion | Do not induce vomiting. If conscious, rinse mouth and give copious quantities of milk or water to drink. Seek immediate medical attention. | [1][2] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[1][3]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: The substance will burn if involved in a fire.[1] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation.[4] Wear appropriate personal protective equipment as outlined in Section 4.2.[1]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[1][4]

-

Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][4] Place the absorbed material into a suitable, labeled container for disposal.[1] Use spark-proof tools during cleanup.[1][4]

Experimental Protocols and Workflows

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the logical steps for ensuring safety when working with this compound.

Caption: Logical workflow for the safe handling of this compound.

Emergency Response Signaling Pathway

This diagram outlines the critical steps to take in the event of an emergency involving this compound.

Caption: Signaling pathway for emergency response to an this compound incident.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 2-ETHOXY ETHYLAMINE (EOEA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Ethoxyethylamine | C4H11NO | CID 66970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ETHYLAMINE, AQUEOUS SOLUTION, WITH NOT LESS THAN 50% BUT NOT MORE THAN 70% ETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.fi [fishersci.fi]

Methodological & Application

Application Notes and Protocols for Ethoxy(ethyl)amine as a Nucleophile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxy(ethyl)amine, a term that can describe two isomeric structures, N,O-diethylhydroxylamine and 2-ethoxy-N-ethylamine, represents a class of versatile nucleophiles in organic synthesis. The presence of both an ethyl group and an ethoxy group attached to a nitrogen atom imparts distinct reactivity profiles, making these compounds valuable reagents in the construction of complex organic molecules, including pharmaceutical intermediates. The lone pair of electrons on the nitrogen atom allows these molecules to act as potent nucleophiles, attacking electron-deficient centers to form new carbon-nitrogen bonds.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound isomers as nucleophiles in key organic transformations.

Isomers of this compound

The reactivity of this compound is critically dependent on its isomeric form:

-

N,O-diethylhydroxylamine (Et-NH-OEt): In this isomer, the nitrogen atom is bonded to both an ethyl group and an ethoxy group. The presence of the oxygen atom adjacent to the nitrogen influences its nucleophilicity.

-

2-ethoxy-N-ethylamine (EtO-CH₂CH₂-NH-Et): This isomer is a secondary amine with an ethoxy group located on one of the ethyl chains. Its reactivity is characteristic of a typical secondary amine.

Application Notes

N,O-Diethylhydroxylamine as a Nucleophile

N,O-diethylhydroxylamine can exhibit ambident nucleophilicity, with potential for reaction at either the nitrogen or the oxygen atom. However, in many reactions, the nitrogen atom acts as the primary nucleophilic center.

Applications:

-

Synthesis of Substituted Hydrazines: Reacts with electrophiles to generate N,N,O-trisubstituted hydroxylamine derivatives.

-

Formation of Oximes: Can be used in the synthesis of O-substituted oximes through reaction with aldehydes and ketones, which are valuable intermediates in organic synthesis.

-

Drug Discovery: The hydroxylamine moiety is a key pharmacophore in various biologically active molecules.

2-ethoxy-N-ethylamine as a Nucleophile

As a secondary amine, 2-ethoxy-N-ethylamine is a strong nucleophile. The ethyl group provides some steric hindrance, which can be advantageous in controlling reactivity.

Applications:

-

Alkylation Reactions: Undergoes nucleophilic substitution with alkyl halides to form tertiary amines.[3][4] This is a fundamental C-N bond-forming reaction.

-

Acylation Reactions: Reacts readily with acyl chlorides and acid anhydrides to produce amides.[5][6] This reaction is widely used in the synthesis of pharmaceuticals and other fine chemicals.

-

Michael Additions: Can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

-

Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent to yield tertiary amines.

Quantitative Data Summary

Due to the limited specific literature on this compound, the following table summarizes typical reaction conditions and yields for analogous nucleophilic reactions involving similar O-alkylhydroxylamines and secondary amines.

| Reaction Type | Electrophile | Nucleophile (Analog) | Solvent | Temperature (°C) | Typical Yield (%) |

| N-Alkylation | Ethyl iodide | O-methylhydroxylamine | Acetonitrile | 25-80 | 70-90 |

| N-Acylation | Benzoyl chloride | Diethylamine | Dichloromethane | 0-25 | 85-95 |

| Michael Addition | Methyl acrylate | Diethylamine | Methanol | 25 | 90-98 |

| Reductive Amination | Cyclohexanone | N-methyl-2-aminoethanol | Methanol | 25 | 80-95 |

Experimental Protocols

Protocol 1: N-Alkylation of 2-ethoxy-N-ethylamine with Ethyl Iodide

This protocol describes a representative procedure for the N-alkylation of a secondary amine.

Materials:

-

2-ethoxy-N-ethylamine

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-ethoxy-N-ethylamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

Add ethyl iodide (1.1 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude tertiary amine product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: N-Acylation of 2-ethoxy-N-ethylamine with Acetyl Chloride

This protocol provides a general method for the acylation of a secondary amine.

Materials:

-

2-ethoxy-N-ethylamine

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-ethoxy-N-ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide product.

-

Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Caption: Workflow for the N-alkylation of 2-ethoxy-N-ethylamine.

Caption: Nucleophilic acylation reaction pathway.

References

- 1. hydroxylamine synthesis by amination (alkylation) [organic-chemistry.org]

- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

Applications of Ethoxy(ethyl)amine Derivatives in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "ethoxy(ethyl)amine" can be ambiguous, potentially referring to N-ethylethoxyamine or 2-ethoxyethylamine. While information regarding the specific applications of N-ethylethoxyamine in pharmaceutical synthesis is limited in publicly available literature, its isomer, 2-ethoxyethylamine , is a well-documented and crucial building block in the synthesis of various pharmaceutical intermediates.[1][2][3] This document will focus on the applications of 2-ethoxyethylamine and its derivatives, providing detailed application notes, experimental protocols, and quantitative data for their use in the synthesis of key pharmaceutical intermediates.

2-Ethoxyethylamine serves as a versatile precursor in the production of more complex amines, which are integral to the structure and activity of numerous active pharmaceutical ingredients (APIs).[4] Its utility is particularly highlighted in the synthesis of intermediates for widely used medications such as Tamsulosin and Carvedilol.

Application Notes

General Applications in Pharmaceutical Synthesis

2-Ethoxyethylamine hydrochloride is utilized in medicinal chemistry for the synthesis of pharmaceutical compounds containing amine functionalities.[4] It can act as a nucleophile, participating in various chemical reactions to introduce the ethoxyethylamine moiety into a target molecule.[5] This is crucial for building the core structure of several drugs and modifying existing molecules to enhance their therapeutic properties. The compound can also be used as a catalyst in certain organic reactions, facilitating the synthesis of complex molecules by stabilizing transition states and intermediates.[4]

Synthesis of the Tamsulosin Intermediate: 2-(2-Ethoxyphenoxy)ethylamine

A significant application of 2-ethoxyethylamine chemistry is in the synthesis of 2-(2-ethoxyphenoxy)ethylamine, a key intermediate in the manufacturing of Tamsulosin.[6] Tamsulosin is an alpha-blocker used to treat benign prostatic hyperplasia. The synthesis involves the reaction of a phenoxide with a halo-ethoxyethane derivative, which can be conceptually linked back to precursors like 2-ethoxyethanol, from which 2-ethoxyethylamine can be synthesized.[1]